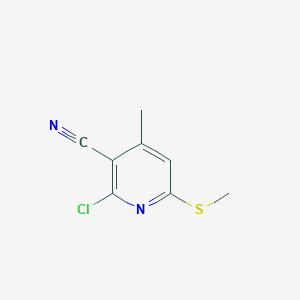

2-Chloro-4-methyl-6-(methylthio)nicotinonitrile

Description

Properties

CAS No. |

51564-48-8 |

|---|---|

Molecular Formula |

C8H7ClN2S |

Molecular Weight |

198.67 g/mol |

IUPAC Name |

2-chloro-4-methyl-6-methylsulfanylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H7ClN2S/c1-5-3-7(12-2)11-8(9)6(5)4-10/h3H,1-2H3 |

InChI Key |

ZBHVDFWKJVQKEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)Cl)SC |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-methyl-6-(methylthio)nicotinonitrile

The most direct and commonly referenced method involves chlorinating 4-methyl-6-(methylthio)nicotinonitrile to introduce the chlorine atom at the 2-position.

- Reagents: Chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Solvents: Often carried out in inert solvents like methylene chloride or under neat conditions.

- Conditions: Controlled temperatures, typically low to moderate (0–50 °C) to avoid side reactions.

- Reaction: Electrophilic chlorination targeting the 2-position of the pyridine ring.

This method is scalable for industrial production with quality control to ensure purity and consistency of the product.

Multi-step Synthesis via Pyrimidine Intermediates

A patent (CN103554036B) describes a multi-step preparation involving pyrimidine derivatives:

- Step 1: Dissolution of chloro-2-methylthio-4-pyrimidine-ethyl formate in methanol.

- Step 2: Addition of sodium hydroxide at 0 °C, stirring to room temperature for 6 hours.

- Step 3: Extraction and purification to obtain 2-methylthio-4-methoxy-pyrimidine-ethyl formate.

- Step 4: Chlorination of the methoxy intermediate using sulfuryl chloride (SO₂Cl₂) in methylene chloride at 0 °C, followed by warming and workup.

- Step 5: Purification by column chromatography.

This method highlights the use of sulfuryl chloride as a chlorinating agent and careful temperature control to obtain the chlorinated pyrimidine intermediate, which can be further transformed into the desired nicotinonitrile derivative.

Related Pyridine Chlorination and Functionalization Techniques

From related pyridine chemistry (e.g., 3-amino-2-chloro-4-methylpyridine synthesis), the following steps are relevant:

- Knovenagel condensation to build the pyridine ring.

- Treatment with chlorinating agents such as POCl₃ or PCl₅ at reflux (~115 °C) to introduce chlorine at the 2-position.

- Removal of chlorinating agents by distillation.

- Conversion of cyano groups to amido groups under acidic conditions at elevated temperatures (~90–100 °C).

- Isolation by filtration and washing.

These steps illustrate the use of strong chlorinating agents and controlled heating to achieve selective chlorination, applicable in analogous nicotinonitrile systems.

Reaction Conditions and Parameters Summary

| Method/Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination of 4-methyl-6-(methylthio)nicotinonitrile | Thionyl chloride or PCl₅, inert solvent | 0–50 | Not specified | Industrial scale, quality control needed |

| Pyrimidine intermediate chlorination | Sulfuryl chloride, methylene chloride solvent | 0 to RT | Not specified | Column chromatography purification |

| Methylation of 5-acetyl-6-methyl-2-thioxonicotinonitrile | Sodium hydroxide, methyl iodide, ethanol solvent | RT | ~74 | Precursor for further chlorination |

| Pyridine ring chlorination | POCl₃/PCl₅, reflux (~115 °C) | ~115 | Not specified | Removal of excess chlorinating agent by distillation |

Research Findings and Analysis

- Chlorination reagents: Sulfuryl chloride and thionyl chloride are effective for selective chlorination at the 2-position of pyridine derivatives containing methylthio and nitrile groups.

- Temperature control: Low to moderate temperatures during chlorination prevent side reactions and degradation.

- Purification: Column chromatography or recrystallization is necessary to obtain high-purity products.

- Intermediate preparation: Methylthio group introduction via methylation of thiol precursors is a reliable step before chlorination.

- Industrial relevance: The chlorination approach is amenable to scale-up with appropriate solvent and reagent handling, ensuring product consistency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(methylthio)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted nicotinonitriles .

Scientific Research Applications

2-Chloro-4-methyl-6-(methylthio)nicotinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

*Calculated based on molecular formula.

Structural and Electronic Differences

- Chlorine vs. This may limit its antiviral efficacy compared to the target compound .

- Ring Modifications: The quinoline derivative (95104-21-5) incorporates a fused benzene ring, increasing planarity and lipophilicity, which may enhance blood-brain barrier penetration for neurodegenerative applications .

Biological Activity

2-Chloro-4-methyl-6-(methylthio)nicotinonitrile is a heterocyclic compound belonging to the nicotinonitrile class, characterized by its unique substitution pattern. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to synthesize current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 198.67 g/mol. The structure features a pyridine ring substituted at the 2, 4, and 6 positions, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft, potentially enhancing neurotransmission and exhibiting neuroprotective effects.

- Protein Interactions : It can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating biological pathways and influencing cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and the activation of caspases. Table 2 summarizes the cytotoxic effects observed in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 15 |

Case Studies

- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial properties of various nicotinonitrile derivatives, including this compound. The study concluded that this compound exhibited superior activity compared to others in its class, particularly against resistant strains of bacteria .

- Cytotoxicity Assessment : In a study focusing on cancer therapeutics, researchers found that treatment with this compound resulted in significant cell death in tumor cells while sparing normal cells, indicating a promising therapeutic window for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.